molecular formula C11H7NO5 B8318513 4H-quinolizin-4-one-1,3-dicarboxylic acid

4H-quinolizin-4-one-1,3-dicarboxylic acid

Cat. No. B8318513
M. Wt: 233.18 g/mol
InChI Key: FQFAMOXDRNNCBO-UHFFFAOYSA-N
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Patent
US04698349

Procedure details

To a solution of 1,3-diethoxycarbonyl-4H-quinolizin-4-one (896 mg) in methanol (9 ml) was added 6N aqueous sodium hydroxide (2.58 ml) at room temperature and the mixture was heated with reflux for an hour. After cooling to 0° C., the reaction mixture was acidified to pH 2 with 6N hydrochloric acid and the precipitate was filtered and washed with water to give 4H-quinolizin-4-one-1,3-dicarboxylic acid (202 mg).
Quantity
896 mg
Type
reactant
Reaction Step One
Quantity
2.58 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]=[C:8]([C:17]([O:19]CC)=[O:18])[C:9](=[O:16])[N:10]2[C:15]=1[CH:14]=[CH:13][CH:12]=[CH:11]2)=[O:5])C.[OH-].[Na+].Cl>CO>[C:6]1([C:4]([OH:5])=[O:3])[CH:7]=[C:8]([C:17]([OH:19])=[O:18])[C:9](=[O:16])[N:10]2[C:15]=1[CH:14]=[CH:13][CH:12]=[CH:11]2 |f:1.2|

Inputs

Step One
Name
Quantity
896 mg
Type
reactant
Smiles
C(C)OC(=O)C=1C=C(C(N2C=CC=CC12)=O)C(=O)OCC
Name
Quantity
2.58 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
9 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
with reflux for an hour
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C=1(C=C(C(N2C=CC=CC12)=O)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 202 mg
YIELD: CALCULATEDPERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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